molecular formula C23H23N5OS B2838322 N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-37-1

N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2838322
CAS No.: 872994-37-1
M. Wt: 417.53
InChI Key: PFODNBFUSYXWOU-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological relevance. Position 3 is substituted with a benzamide moiety linked via an ethyl chain, which may influence solubility and metabolic stability. The dimethylbenzyl group introduces steric bulk and electron-donating effects, while the thioether bridge could modulate redox properties or intermolecular interactions .

Properties

IUPAC Name

N-[2-[6-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-16-8-9-17(2)19(14-16)15-30-22-11-10-20-25-26-21(28(20)27-22)12-13-24-23(29)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODNBFUSYXWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under reflux conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through Friedel-Crafts alkylation reactions.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride and appropriate amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced functional groups such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

    Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.

    Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name / ID Core Structure Position 6 Substituent Position 3 Substituent Key Functional Groups
Target Compound [1,2,4]triazolo[4,3-b]pyridazine (2,5-Dimethylbenzyl)thio Ethyl-linked benzamide Thioether, dimethylbenzyl, benzamide
, Compound 3 [1,2,4]triazolo[1,5-a]pyrimidine (3,5-Dimethyl-4-isoxazolyl)methylthio Ethyl-linked 5-methyltriazolopyrimidinyl Isoxazole, triazolopyrimidine, thioether
, L838417 [1,2,4]triazolo[4,3-b]pyridazine 7-tert-butyl, 2,5-difluorophenyl 6-(2-methyltriazolylmethoxy) Fluorophenyl, triazole, tert-butyl
, TPA023 [1,2,4]triazolo[4,3-b]pyridazine 3-(2-Fluorophenyl) 6-(ethyltriazolylmethoxy), 7-tert-butyl Fluorophenyl, triazole, tert-butyl
, Compound 24 (Synthetic Derivative) [1,2,4]triazolo[4,3-b]pyridazine Chlorine (from precursor) Ethyl N-benzoyl-glycinate Chlorine, benzoyl, glycinate

Key Observations :

  • Core Flexibility : The [1,2,4]triazolo[4,3-b]pyridazine core is shared with L838417 and TPA023 (), which are GABAA receptor modulators. Substituents at position 6 and 3 dictate selectivity; e.g., L838417’s tert-butyl and difluorophenyl groups confer α2/α3-subtype selectivity for anxiolytic effects, whereas the target compound’s dimethylbenzylthio group may favor alternate targets .
  • Thioether vs. Oxygen Ethers: The thioether in the target compound (vs.
  • Benzamide Linkage : The ethyl-linked benzamide in the target compound contrasts with triazolylmethoxy groups in compounds, suggesting divergent binding modes (e.g., hydrogen bonding vs. hydrophobic interactions) .

Pharmacological and Cytotoxic Profiles

Key Comparisons :

  • Anticancer Potential: The dimethylbenzylthio group in the target compound may confer cytotoxicity similar to ’s Compound 24, which showed moderate activity against Hep cells. However, substituents like the benzamide chain could reduce potency compared to adriamycin .
  • Receptor Selectivity : Unlike L838417 and TPA023 (GABAA modulators), the target compound’s benzamide and thioether groups suggest divergent targets, possibly kinase or protease inhibition, as seen in ’s isoxazole derivatives .

Q & A

Basic: What are the key synthetic steps for this compound, and how are critical reaction parameters optimized?

The synthesis involves multi-step protocols, typically starting with the formation of the triazolopyridazine core followed by thioether linkage and benzamide coupling. Critical parameters include:

  • Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (40–60°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency during thioether formation, while dichloromethane is used for amide coupling .
  • Catalysts : Lewis acids like ZnCl₂ may accelerate triazole ring closure .
    Methodological optimization : Reaction progress is monitored via TLC, with HPLC used to isolate intermediates (≥95% purity). Yield improvements (15–20%) are achieved by adjusting stoichiometric ratios (e.g., 1.2:1 for thiol:halide precursors) .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of triazole-pyridazine fusion and benzamide substitution patterns. Aromatic protons in the 7.2–8.5 ppm range validate the 2,5-dimethylbenzyl moiety .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 434.47 for C₂₁H₁₈N₆O₃S) and detects isotopic patterns for sulfur .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) and resolve diastereomers, if present .

Advanced: How can researchers resolve discrepancies in reported bioactivity across studies?

Contradictions in IC₅₀ values (e.g., anticancer activity ranging from 0.5–10 µM) may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hrs) to reduce variability .
  • Structural analogs : Subtle substituent changes (e.g., methoxy vs. ethoxy groups) alter target affinity. Compare bioactivity of analogs using SAR models .
  • Data normalization : Use positive controls (e.g., doxorubicin) and statistical tools (ANOVA with Tukey post-hoc tests) to validate significance .

Advanced: What computational strategies predict target interactions and binding modes?

  • Docking simulations : AutoDock Vina or Schrödinger Suite model interactions with kinases (e.g., EGFR) or inflammatory targets (COX-2). The triazole ring shows π-π stacking with Phe residues in kinase active sites .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories. Key hydrogen bonds (e.g., benzamide carbonyl with Arg125) are identified .
  • ADMET prediction : SwissADME evaluates logP (∼3.2) and BBB permeability, guiding lead optimization .

Advanced: How to design stability studies under varying physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. HPLC tracks degradation products (e.g., hydrolysis of the thioether bond at pH < 3) .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (>200°C). Store lyophilized samples at −20°C to prevent dimerization .
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation (λmax 270 nm) under accelerated light exposure (ICH Q1B guidelines) .

Advanced: What strategies improve selectivity in biological assays?

  • Functional group masking : Introduce prodrug moieties (e.g., acetylated amines) to reduce off-target binding. Hydrolysis in vivo regenerates the active form .
  • Selective fluorination : Replace methyl groups with CF₃ to enhance hydrophobic interactions with target pockets (e.g., ATP-binding sites) .
  • Competitive binding assays : Use radiolabeled ligands (³H or ¹⁴C) to quantify displacement in receptor-rich tissues .

Advanced: What methodologies assess environmental impact and biodegradation pathways?

  • Fate studies : Use OECD 307 guidelines to evaluate soil/water partitioning (logKow ∼3.5) and hydrolysis half-life (>30 days) .
  • Ecotoxicology : Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays identify ecological risks .
  • Metabolite profiling : LC-QTOF-MS identifies transformation products (e.g., sulfoxide derivatives) in simulated wastewater .

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